![molecular formula C11H18O4 B1234855 Citreoviral CAS No. 94120-02-2](/img/structure/B1234855.png)
Citreoviral
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Overview
Description
Citreoviral is a natural product found in Penicillium citreonigrum and Penicillium citreoviride with data available.
Scientific Research Applications
Synthesis and Chemical Applications
Citreoviral and its derivatives like 5-epi-citreoviral have been subjects of significant research due to their complex chemical structures and potential applications in organic synthesis. Techniques such as the [3 + 2] annulation reaction of allylsilane with an alpha-keto ester, and the Prins-pinacol condensation have been employed to synthesize these compounds. These methods not only provide a pathway for the synthesis of citreoviral but also contribute to the field of organic chemistry by offering insights into the stereoselective synthesis of tetrahydrofurans (Peng & Woerpel, 2002; Hanaki et al., 2000). Additionally, the use of chiral ruthenium olefin metathesis catalysts in asymmetric ring-closing reactions has opened new avenues in the enantioselective synthesis of citreoviral compounds, enhancing the repertoire of synthetic chemistry (Funk, 2009).
Biological Applications and Studies
Citreoviridin, a compound related to citreoviral, has been studied extensively for its biological effects, particularly its interactions with biological molecules and cells. One study focused on the interaction of citreoviridin with human serum albumin, revealing insights into the binding mechanisms and changes in protein structure upon interaction, which is crucial for understanding the toxicological effects of this mycotoxin (Hou et al., 2015). Another research highlighted citreoviridin's role in inducing cell proliferation and apoptosis in human umbilical vein endothelial cells, demonstrating its potential effects on cardiovascular diseases (Hou et al., 2014).
Toxicological Studies
Citreoviridin has also been a subject of toxicological studies due to its occurrence as a mycotoxin in food products. Understanding its mechanism of action, such as the induction of triglyceride accumulation in hepatocytes and its impact on lipid metabolism, is vital for public health and safety (Feng et al., 2017). Furthermore, the exploration of citreoviridin-induced myocardial apoptosis and its interaction with specific cellular pathways provides valuable insights into the cardiotoxic effects of this compound and potential therapeutic interventions (Feng et al., 2019).
properties
CAS RN |
94120-02-2 |
---|---|
Product Name |
Citreoviral |
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(E)-3-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-2-methylprop-2-enal |
InChI |
InChI=1S/C11H18O4/c1-7(6-12)5-10(3)9(13)11(4,14)8(2)15-10/h5-6,8-9,13-14H,1-4H3/b7-5+/t8-,9+,10+,11+/m1/s1 |
InChI Key |
YDZGIHHZMNNFMM-NWUITSLLSA-N |
Isomeric SMILES |
C[C@@H]1[C@]([C@H]([C@](O1)(C)/C=C(\C)/C=O)O)(C)O |
SMILES |
CC1C(C(C(O1)(C)C=C(C)C=O)O)(C)O |
Canonical SMILES |
CC1C(C(C(O1)(C)C=C(C)C=O)O)(C)O |
Other CAS RN |
97514-85-7 |
synonyms |
5-epi-citreoviral citreoviral |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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